molecular formula C11H16N2 B2630481 4-(3,3-Dimethylazetidin-1-yl)aniline CAS No. 1540212-59-6

4-(3,3-Dimethylazetidin-1-yl)aniline

Cat. No.: B2630481
CAS No.: 1540212-59-6
M. Wt: 176.263
InChI Key: RUZVATLMZVRTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylazetidin-1-yl)aniline is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is known for its unique structure, which includes a dimethylazetidine ring attached to an aniline moiety. This compound is used in various scientific research applications due to its versatile properties.

Chemical Reactions Analysis

4-(3,3-Dimethylazetidin-1-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,3-Dimethylazetidin-1-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylazetidin-1-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

4-(3,3-Dimethylazetidin-1-yl)aniline can be compared with other similar compounds, such as:

This compound’s unique structure and versatile properties make it a valuable tool in scientific research across multiple disciplines.

Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZVATLMZVRTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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